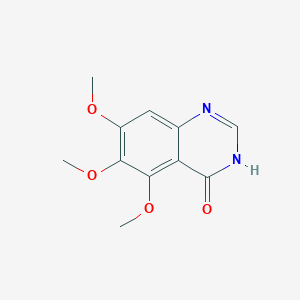

5,6,7-Trimethoxyquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

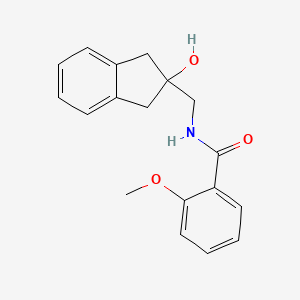

5,6,7-Trimethoxyquinazolin-4(3H)-one is a quinazoline derivative . Quinazolines and their derivatives have been demonstrated to possess antitumor abilities . In particular, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride has shown anticancer activities against four kinds of cell lines .

Synthesis Analysis

A series of 4-aminoquinazoline derivatives, including this compound, is prepared by the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 29 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), 3 ethers (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis

The synthesis of this compound involves a nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H16F3N3O3 .Scientific Research Applications

Antitumor and Anticancer Activities

5,6,7-Trimethoxyquinazolin-4(3H)-one and its derivatives have demonstrated notable antitumor and anticancer activities. Studies have shown these compounds inhibit various tumor cell lines, such as prostate cancer PC-3 cells, through antiproliferation rather than cytotoxicity. They are found to inhibit extracellular regulated kinase1/2 (ERK1/2) phosphorylation, which is a significant pathway in cancer cell proliferation. This makes these compounds potential anticancer agents (Huang et al., 2012); (Huang et al., 2012); (Zhang et al., 2013).

Antimicrobial and Antifungal Activities

These compounds have also been explored for their antimicrobial and antifungal properties. Certain derivatives have shown promising results in inhibiting the growth of pathogenic bacteria and fungi, indicating potential use in treating infectious diseases (Panneerselvam et al., 2009); (El-Hashash et al., 2015).

Tubulin Polymerization Inhibition

Some derivatives have been identified as tubulin-polymerization inhibitors, targeting the colchicine site. This mechanism is significant in the development of new antimitotic agents for cancer therapy. These compounds showed substantial inhibition of colchicine binding, indicating their potential as novel anticancer drugs targeting microtubule dynamics (Wang et al., 2014); (Jiang et al., 1990).

Potential Inhibitors of Enzymatic Activity

Studies have explored these compounds as inhibitors of enzymes like dihydrofolate reductase (DHFR), important in the proliferation of pathogens and cancer cells. Their selectivity and potency against various enzymes imply potential therapeutic applications in cancer and infectious diseases (Gangjee et al., 1995); (Rosowsky et al., 1999).

Other Biological Activities

These compounds also display various biological activities, such as inhibiting cyclic GMP phosphodiesterase (cGMP-PDE), which could be significant in cardiovascular diseases and other conditions (Takase et al., 1993). They have also been studied for anti-inflammatory properties, further broadening their potential therapeutic applications (Keche & Kamble, 2014).

Mechanism of Action

Target of Action

The primary target of 5,6,7-Trimethoxyquinazolin-4(3H)-one is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

This compound acts as a potent inhibitor of the tyrosine kinase activity of EGFR . It binds competitively at the ATP site of the receptor, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the signal transduction pathways downstream of EGFR, leading to a decrease in cellular proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. One of the key pathways is the extracellular signal-regulated protein kinase1/2 (ERK1/2) pathway . The compound’s action results in an almost complete inhibition of EGF-induced phosphorylation of ERK1/2 , which is linked to its antiproliferative effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation . By inhibiting EGFR and disrupting the ERK1/2 pathway, the compound exerts antiproliferative effects, thereby reducing the growth and proliferation of cancer cells .

Biochemical Analysis

Biochemical Properties

It is known that similar structures have shown substantial affinity levels towards the Estrogen Receptor alpha (ERα), suggesting potential interactions with this protein .

Cellular Effects

In terms of cellular effects, compounds similar to 5,6,7-Trimethoxyquinazolin-4(3H)-one have demonstrated anticancer properties, potentially through modulating estrogen receptor actions

Molecular Mechanism

It is suggested that similar compounds can influence ERα binding levels, which could potentially explain their anticancer effects .

Properties

IUPAC Name |

5,6,7-trimethoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFAHVDBMXMNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=CNC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)

![(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2842887.png)

![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)